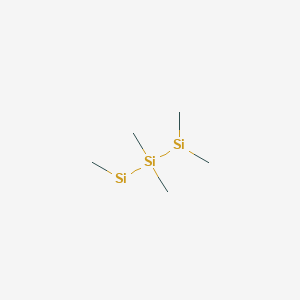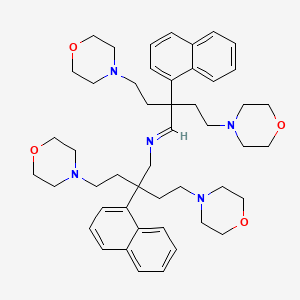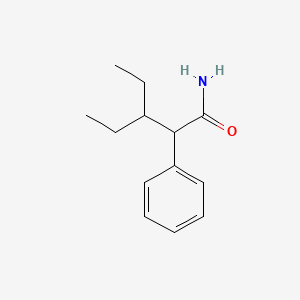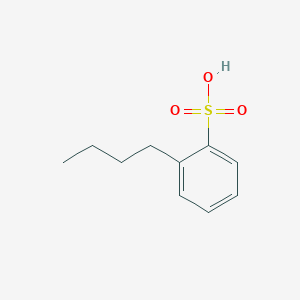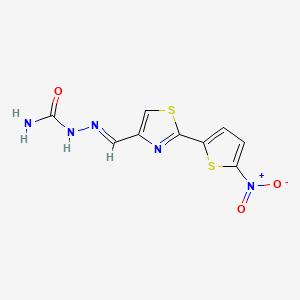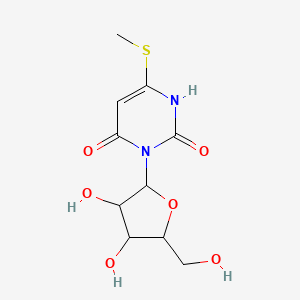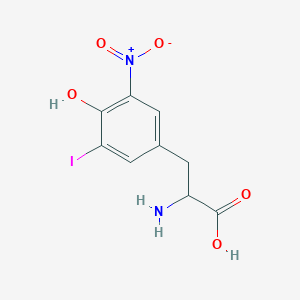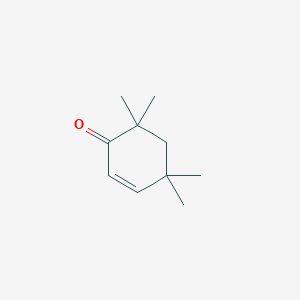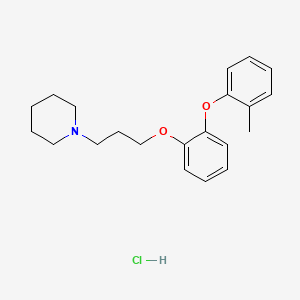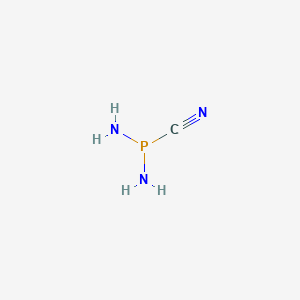
2,5-Cyclohexadiene-1,4-dione, 2,5-didodecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadiene-1,4-dione, 2,5-didodecyl- is a derivative of cyclohexadiene-1,4-dione, commonly known as benzoquinone. This compound is characterized by the presence of two dodecyl groups attached to the 2 and 5 positions of the cyclohexadiene ring. It is a yellow crystalline powder that is stable under normal conditions but can decompose under high temperatures, light, and oxygen exposure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,5-didodecyl- typically involves the alkylation of 2,5-cyclohexadiene-1,4-dione with dodecyl halides in the presence of a strong base. The reaction is carried out under an inert atmosphere to prevent oxidation. The reaction conditions include:
Temperature: 50-70°C
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Catalyst: Potassium tert-butoxide or sodium hydride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Preparation of Reactants: Purification of 2,5-cyclohexadiene-1,4-dione and dodecyl halides.
Reaction Setup: Large-scale reactors with temperature control and inert atmosphere.
Purification: Crystallization and recrystallization to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2,5-didodecyl- undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of hydroquinones.
Substitution: Halogenation and nitration at the dodecyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products
Oxidation: 2,5-Didodecyl-1,4-benzoquinone.
Reduction: 2,5-Didodecylhydroquinone.
Substitution: 2,5-Didodecyl-3,6-dichlorocyclohexadiene-1,4-dione.
Applications De Recherche Scientifique
2,5-Cyclohexadiene-1,4-dione, 2,5-didodecyl- has various applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its role in inhibiting certain enzymes.
Industry: Utilized in the production of specialty polymers and materials.
Mécanisme D'action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-didodecyl- involves its interaction with molecular targets such as enzymes and reactive oxygen species. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can inhibit enzyme activity or scavenge free radicals. The pathways involved include:
Redox Cycling: Alternating between oxidized and reduced forms.
Enzyme Inhibition: Binding to active sites of enzymes and blocking their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Cyclohexadiene-1,4-dione, 2,5-diphenyl-
- 2,5-Cyclohexadiene-1,4-dione, 2,5-dimethyl-
- 2,5-Dihydroxy-1,4-benzoquinone
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2,5-didodecyl- is unique due to its long dodecyl chains, which impart distinct physical and chemical properties. These long alkyl chains enhance its solubility in organic solvents and its ability to interact with lipid membranes, making it valuable in various applications.
Propriétés
Numéro CAS |
33875-12-6 |
|---|---|
Formule moléculaire |
C30H52O2 |
Poids moléculaire |
444.7 g/mol |
Nom IUPAC |
2,5-didodecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C30H52O2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-30(32)28(26-29(27)31)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
Clé InChI |
YJERBOXYMKBOFB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC(=O)C(=CC1=O)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-Chloro-4-(propan-2-yl)phenyl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B14690077.png)
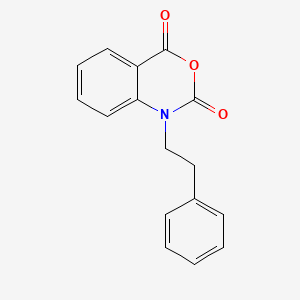
![[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid](/img/structure/B14690095.png)
